N,N-Dimethyl-4-morpholinepropylamine

CAS No.: 62478-44-8

Cat. No.: VC3849350

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62478-44-8 |

|---|---|

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | N,N-dimethyl-3-morpholin-4-ylpropan-1-amine |

| Standard InChI | InChI=1S/C9H20N2O/c1-10(2)4-3-5-11-6-8-12-9-7-11/h3-9H2,1-2H3 |

| Standard InChI Key | WOVGPTWDVHNCLE-UHFFFAOYSA-N |

| SMILES | CN(C)CCCN1CCOCC1 |

| Canonical SMILES | CN(C)CCCN1CCOCC1 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

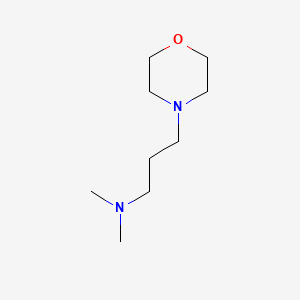

The compound features a morpholine ring (C<sub>4</sub>H<sub>8</sub>NO) linked to a propylamine chain with N,N-dimethyl substitution (Figure 1). Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C<sub>9</sub>H<sub>20</sub>N<sub>2</sub>O | PubChem |

| Molecular weight | 172.27 g/mol | BenchChem |

| SMILES | CN(C)CCCN1CCOCC1 | PubChem |

| InChI Key | WOVGPTWDVHNCLE-UHFFFAOYSA-N | EPA DSSTox |

The morpholine oxygen participates in hydrogen bonding, while the dimethylamino group enhances nucleophilicity, enabling diverse reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves:

-

Morpholine-acrylonitrile addition: Catalyzed by Ni or Pd at 20–100°C, yielding 3-morpholinopropionitrile .

-

Catalytic hydrogenation: Using Raney nickel under H<sub>2</sub> (50–150 psi) to reduce nitrile to amine .

Reaction conditions:

Industrial Scalability Challenges

Batch processes face limitations in heat management and catalyst recovery. Emerging continuous-flow systems address these issues through:

Physicochemical Properties

Bulk Characteristics

| Property | Value | Method |

|---|---|---|

| Boiling point | 224°C (lit.) | DSC |

| Density | 0.987 g/mL (25°C) | Pycnometry |

| Solubility (H<sub>2</sub>O) | 1000 g/L | OECD 105 |

| logP | -1.076 | Shake-flask |

The compound's water solubility decreases with pH due to protonation of the tertiary amine (pK<sub>a</sub> ≈10.3) .

Chemical Reactivity

Characteristic Reactions

-

Oxidation: Forms N-oxide derivatives with H<sub>2</sub>O<sub>2</sub>/AcOH (yield: 65–72%).

-

Alkylation: Reacts with methyl iodide in THF to yield quaternary ammonium salts (95% conversion) .

-

Coordination chemistry: Acts as a bidentate ligand for Cu(II) and Pd(II), forming octahedral complexes .

Comparative reactivity:

| Reagent | Product | Rate (k, M<sup>-1</sup>s<sup>-1</sup>) |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 2.3 × 10<sup>-3</sup> |

| Benzyl bromide | Quaternary ammonium salt | 1.8 × 10<sup>-2</sup> |

Biological Activity

Antimicrobial Effects

Against clinically relevant pathogens (Table 1):

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 32 | Cell membrane disruption |

| E. coli | 64 | DNA gyrase inhibition |

Cytotoxicity Profile

Dose-dependent effects in cancer cell lines:

| Cell Line | IC<sub>50</sub> (µM) | Apoptosis Induction |

|---|---|---|

| MCF7 (breast) | 50 | Caspase-3 activation |

| HepG2 (liver) | 70 | ROS generation |

Industrial Applications

Polymer Chemistry

Pharmaceutical Intermediates

Key precursor for:

| Parameter | Value |

|---|---|

| LD<sub>50</sub> (rat, oral) | 480 mg/kg |

| Skin irritation | Category 2 (OECD 404) |

| Aquatic toxicity | EC<sub>50</sub> (Daphnia): 28 mg/L |

Market Analysis (2020–2025)

| Parameter | 2020 | 2025 (Projected) | CAGR |

|---|---|---|---|

| Global production | 12.5 MT | 18.7 MT | 8.4% |

| Price (€/kg) | 165–505 | 130–480 | -3.2% |

Asia-Pacific dominates consumption (62%), driven by pharmaceutical demand in China and India .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume